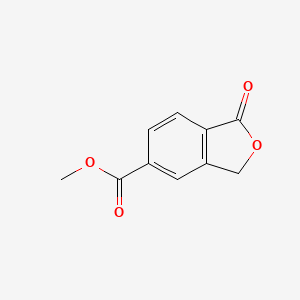

Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 1-oxo-3H-2-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-9(11)6-2-3-8-7(4-6)5-14-10(8)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVJBGUKNZVBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632707 | |

| Record name | Methyl 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23405-32-5 | |

| Record name | Methyl 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate CAS 23405-32-5 properties

This technical guide provides a comprehensive analysis of Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate (CAS 23405-32-5), a critical heterocyclic scaffold in medicinal chemistry.

CAS Registry Number: 23405-32-5 Synonyms: Methyl 5-phthalidecarboxylate; 5-Methoxycarbonylphthalide Molecular Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol [1][2]

Executive Summary

Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate is a functionalized phthalide derivative characterized by a fused

Physicochemical Profile

The following data aggregates experimentally validated properties essential for process development and analytical characterization.

| Property | Value | Context/Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |

| Melting Point | 151–153 °C | Sharp melting range indicates high crystalline purity. |

| Density | 1.38 ± 0.1 g/cm³ | Predicted value; useful for packing volume calculations. |

| Solubility | DMSO, DMF, Acetone, DCM | Poorly soluble in water; hydrolyzes in strong aqueous base. |

| ~ -6.5 (Conjugate acid of carbonyl) | The lactone carbonyl is weakly basic; susceptible to acid-catalyzed activation. | |

| Flash Point | > 150 °C | Non-volatile solid; low flammability risk under standard conditions. |

Synthetic Architecture

The synthesis of CAS 23405-32-5 generally follows two primary strategies: oxidative cyclization (industrial) or direct esterification (laboratory).

Industrial Route: The Terephthalate Cyclization

For scalable manufacturing, the compound is synthesized from dimethyl terephthalate via a Blanc chloromethylation-like sequence or direct hydroxymethylation followed by cyclization. This route minimizes atom waste and utilizes inexpensive feedstocks.

Mechanism:

-

Formylation/Hydroxymethylation: Dimethyl terephthalate reacts with paraformaldehyde in the presence of a Lewis acid (e.g.,

) or strong Brønsted acid. -

Cyclization: The intermediate alcohol attacks the adjacent ester carbonyl, eliminating methanol to close the lactone ring.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the molecule to its simplest precursors.

Figure 1: Retrosynthetic tree showing the direct esterification route and the industrial terephthalate cyclization route.

Reactivity & Functionalization

The chemical utility of CAS 23405-32-5 lies in its orthogonal reactivity . The molecule possesses three distinct reactive sites:

-

C3-Benzylic Position: The methylene group adjacent to the oxygen is activated by both the aromatic ring and the lactone oxygen. It is highly susceptible to radical halogenation (e.g., NBS).

-

Lactone Carbonyl (C1): Susceptible to nucleophilic attack by hydrazines (to form phthalazinones) or Grignard reagents (to form lactols).

-

Methyl Ester (C5): Can be hydrolyzed to the acid, reduced to an alcohol, or converted to an amide without affecting the lactone ring under controlled conditions.

Case Study: Synthesis of PARP Inhibitor Scaffolds

The most significant application of this scaffold is in the synthesis of phthalazinone cores , the pharmacophore found in drugs like Olaparib and Rucaparib .

The Workflow:

-

Activation: Radical bromination at C3 using N-Bromosuccinimide (NBS).

-

Phosphonylation: Reaction with triethyl phosphite (Arbuzov reaction) to form the phosphonate.

-

Ligation: Horner-Wadsworth-Emmons (HWE) reaction with an aldehyde (e.g., 2-fluoro-5-formylbenzonitrile for analogs) to link the side chain.

-

Ring Expansion: Hydrazine-mediated ring opening and condensation to form the phthalazinone.

Figure 2: The "Phthalide Route" for synthesizing phthalazinone-based PARP inhibitors.

Experimental Protocol: Benzylic Bromination (Wohl-Ziegler)

This protocol describes the critical activation of CAS 23405-32-5 to its 3-bromo derivative. This is the "gateway" reaction for most medicinal chemistry applications.

Objective: Selective monobromination at the C3 position.

Safety Warning:

Materials

-

Substrate: Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.1 eq) - Recrystallize from water before use to remove HBr.

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

-

Solvent:

-Trifluorotoluene (0.5 M concentration).

Methodology

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve the substrate in Trifluorotoluene.

-

Addition: Add NBS and AIBN in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 102 °C) for 4–6 hours.

-

Process Control: Monitor by TLC (Hexane/EtOAc 7:3). The product typically has a higher

than the starting material. -

Visual Cue: The reaction is often complete when the dense NBS solid floats to the top as low-density succinimide.

-

-

Workup: Cool to room temperature. Filter off the precipitated succinimide.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is often used directly in the next step (Arbuzov reaction) due to the instability of the benzylic bromide. If storage is necessary, keep at -20 °C under nitrogen.

Validation Criteria:

-

1H NMR: Disappearance of the singlet at

ppm (C3-H2) and appearance of a singlet at

References

-

BenchChem. (2024). Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate Datasheet. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23299433. Retrieved from

- Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. (Describes the homologous phthalazinone synthesis).

-

ChemicalBook. (2024). CAS 23405-32-5 Technical Specifications. Retrieved from

- Loh, V. M., et al. (2005). Development of a Scalable Process for the PARP Inhibitor Olaparib. Organic Process Research & Development. (Contextualizes the phthalide route).

Sources

Physicochemical Profiling & Synthetic Utility of Methyl Phthalide-5-carboxylate

Executive Summary

Methyl phthalide-5-carboxylate (Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate) serves as a critical heterocyclic building block in modern medicinal chemistry. Its primary industrial significance lies in its role as a "linchpin" intermediate for the synthesis of 5-cyanophthalide , the key precursor to the blockbuster SSRI antidepressants Citalopram and Escitalopram .

Beyond its specific application in serotonin reuptake inhibitors, this compound represents a versatile scaffold for fragment-based drug discovery (FBDD), offering a stable lactone core with a reactive ester handle suitable for diversification into amides, alcohols, or heterocycles. This guide provides a rigorous technical analysis of its physicochemical behavior, synthetic routes, and quality control parameters.

Chemical Identity & Structural Analysis

The compound features a fused bicyclic system: a benzene ring annulated with a

Table 1: Chemical Identification Data

| Parameter | Detail |

| IUPAC Name | Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate |

| Common Name | Methyl phthalide-5-carboxylate |

| CAS Registry Number | 23405-32-5 |

| Molecular Formula | |

| Molecular Weight | 192.17 g/mol |

| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)OC2 |

| InChI Key | DEVJBGUKNZVBFW-UHFFFAOYSA-N |

| Structural Class | Benzofuranone / Phthalide derivative |

Physicochemical Profile

Understanding the solid-state and solution-phase behavior of methyl phthalide-5-carboxylate is essential for process optimization. The compound exhibits a balance of lipophilicity and polarity driven by the lactone and ester moieties.

Table 2: Physicochemical Properties

| Property | Value / Description | Context & Causality |

| Physical State | White to off-white crystalline solid | High lattice energy typical of planar aromatic lactones. |

| Melting Point | Predicted: 100–130°C range (Precursor acid melts ~248°C) | Esterification disrupts the strong intermolecular H-bonding network of the parent acid (5-carboxyphthalide), significantly lowering the melting point. |

| Solubility | Soluble: CHCl | The lactone and ester groups accept H-bonds but lack donors, limiting aqueous solubility while favoring polar organic solvents. |

| LogP (Predicted) | ~1.3 – 1.6 | Moderate lipophilicity makes it membrane-permeable and suitable for organic phase reactions without phase transfer catalysts. |

| pKa | N/A (Non-ionizable in neutral range) | The molecule lacks acidic protons (unlike its parent acid). Hydrolysis generates the acid (pKa ~3.7). |

Stability & Reactivity Assessment

-

Hydrolytic Instability: The

-lactone ring is susceptible to ring-opening hydrolysis under basic conditions (pH > 9), forming the hydroxy-dicarboxylate species. The methyl ester at C5 is also labile but generally hydrolyzes slower than the strained lactone in aqueous base. -

Thermal Stability: Stable up to ~200°C. Decarboxylation is not a risk for the ester, unlike the parent 5-carboxyphthalide which can decarboxylate under extreme thermal stress.

Synthetic Pathways & Process Chemistry

The synthesis of methyl phthalide-5-carboxylate is inextricably linked to the production of high-purity 5-cyanophthalide . The methyl ester serves as a "purification handle"—it is often easier to crystallize and purify than the crude carboxylic acid precursor.

Pathway A: The Terephthalic Acid Route (Industrial Standard)

This route avoids expensive starting materials, utilizing bulk commodities.

-

Formylation/Cyclization: Terephthalic acid is treated with formaldehyde (or paraformaldehyde) in fuming sulfuric acid (oleum). The high acidity promotes an electrophilic aromatic substitution followed by in situ cyclization to form 5-carboxyphthalide .

-

Esterification: The crude 5-carboxyphthalide is refluxed with methanol and an acid catalyst (e.g.,

or-

Why this step? The esterification improves solubility, allowing for the removal of insoluble inorganic salts and polymeric impurities via filtration and recrystallization.

-

Pathway B: Downstream Application (The Citalopram Link)

The methyl ester is rarely the end product. It is converted to the nitrile via an amide intermediate.

-

Amidation: Reaction with ammonia (aqueous or methanolic) converts the methyl ester to the primary amide.

-

Dehydration: The amide is dehydrated using

or

Caption: Industrial workflow transforming Terephthalic Acid to Citalopram via the Methyl Phthalide-5-carboxylate intermediate.

Experimental Protocols

Protocol 1: Analytical Purity Assessment (HPLC)

Objective: Quantify purity and detect the unreacted acid precursor.

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Detection: UV at 239 nm (Absorption maximum for the phthalide core).

-

Flow Rate: 1.0 mL/min.

-

Expected Retention: The polar acid (5-carboxyphthalide) elutes early; the methyl ester elutes later due to increased lipophilicity.

Protocol 2: Structural Verification (NMR)

Objective: Confirm ester formation and ring integrity.

-

Solvent:

or -

Key Signals (

NMR):-

Lactone Methylene: A distinct singlet (or tight AB system) around

5.3–5.5 ppm (2H). This confirms the lactone ring is intact. -

Methyl Ester: A sharp singlet at

3.9 ppm (3H). -

Aromatic Region: Three protons in the

7.8–8.3 ppm range. Look for the deshielded proton ortho to the carbonyls.

-

Caption: Analytical decision tree for validating the identity and purity of methyl phthalide-5-carboxylate.

Safety & Handling (SDS Summary)

While specific toxicological data for the methyl ester is sparse compared to the final drugs, it should be handled with the rigor of a reactive electrophile.

-

GHS Classification: Warning.

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Moisture sensitive (slow hydrolysis).

References

-

BenchChem. Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate Properties and Safety. Retrieved from .

-

Petersen, H. et al. (2000). Method for the preparation of 5-carboxyphthalide.[6][7][2][4][8] US Patent 6,403,813. .

-

Lundbeck A/S. Process for the preparation of 5-cyanophthalide.[2][3][4][8] World Intellectual Property Organization, WO/2000/039112. .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78517, 5-Carboxyphthalide. (Precursor Data).[5] Retrieved from .

-

ChemicalBook. 5-Cyanophthalide Synthesis and Impurity Profiling. Retrieved from .

Sources

- 1. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

- 2. myexperiment.org [myexperiment.org]

- 3. scribd.com [scribd.com]

- 4. WO2005111010A1 - An improved process for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. WO2001032643A1 - Method for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]

- 8. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 1-oxo-3H-2-benzofuran-5-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-oxo-3H-2-benzofuran-5-carboxylate, also known by synonyms such as 5-Carbomethoxyphthalide or Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate, is a phthalide derivative with the CAS Number 23405-32-5.[1] This class of compounds, characterized by a fused benzofuran ring system, has garnered significant attention in pharmacological research due to a wide spectrum of biological activities.[1] Phthalides are naturally occurring in various plants and fungi and have been investigated for their potential as immunosuppressive, antifungal, and antiviral agents.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of methyl 1-oxo-3H-2-benzofuran-5-carboxylate, offering a valuable resource for professionals in drug discovery and development.

Chemical Properties and Structure

The molecular formula of methyl 1-oxo-3H-2-benzofuran-5-carboxylate is C₁₀H₈O₄, with a molecular weight of 192.17 g/mol .[1] The structure consists of a phthalide (isobenzofuranone) core with a methyl carboxylate group at the 5-position.

Table 1: Physicochemical Properties of Methyl 1-oxo-3H-2-benzofuran-5-carboxylate

| Property | Value | Source |

| IUPAC Name | methyl 1-oxo-3H-2-benzofuran-5-carboxylate | [1] |

| CAS Number | 23405-32-5 | [1] |

| Molecular Formula | C₁₀H₈O₄ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 151 °C | |

| Boiling Point | 399.1±42.0 °C (Predicted) | |

| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)OC2 | [1] |

| InChI | InChI=1S/C10H8O4/c1-13-9(11)6-2-3-8-7(4-6)5-14-10(8)12/h2-4H,5H2,1H3 | [1] |

Synthesis

The synthesis of methyl 1-oxo-3H-2-benzofuran-5-carboxylate can be approached through the esterification of its corresponding carboxylic acid, 5-carboxyphthalide. 5-Carboxyphthalide is a known intermediate in the synthesis of the antidepressant citalopram and can be prepared from terephthalic acid.[3]

Synthesis of the Precursor: 5-Carboxyphthalide

A common industrial method for the synthesis of 5-carboxyphthalide involves the reaction of terephthalic acid with formaldehyde in the presence of fuming sulfuric acid (oleum).[4][5]

Reaction Scheme for 5-Carboxyphthalide Synthesis

Caption: Esterification of 5-Carboxyphthalide to the Target Compound.

Experimental Protocol: Methyl Esterification

-

Reaction Setup: Suspend 5-carboxyphthalide in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Final Purification: Purify the crude product by recrystallization or column chromatography to yield pure methyl 1-oxo-3H-2-benzofuran-5-carboxylate.

Spectroscopic Characterization

The structure of methyl 1-oxo-3H-2-benzofuran-5-carboxylate can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for Methyl 1-oxo-3H-2-benzofuran-5-carboxylate

| Technique | Key Features |

| ¹H NMR | Lactone ring protons (CH₂): δ 4.5–5.5 ppm; Methyl ester protons (CH₃): δ 3.8–3.9 ppm. [1] |

| ¹³C NMR | Lactone carbonyl carbon: δ 170–175 ppm; Ester carbonyl carbon: δ 165–170 ppm. [1] |

| FTIR (KBr) | Characteristic aldehyde carbonyl stretch near 1760 cm⁻¹. [6] |

| Mass Spec (EI) | Molecular ion peak at m/z 192. [1] |

Potential Applications in Drug Development

The phthalide scaffold is a key structural motif in numerous biologically active compounds. [2]While specific studies on methyl 1-oxo-3H-2-benzofuran-5-carboxylate are limited, the broader class of phthalides has demonstrated significant potential in several therapeutic areas.

Immunosuppressive Activity

Certain natural and synthetic compounds are known to possess immunosuppressive properties, which are valuable in the treatment of autoimmune diseases and in preventing organ transplant rejection. [7][8][9]The potential of phthalide derivatives in this area warrants further investigation.

Antifungal and Antiviral Properties

Phthalide derivatives have been isolated from various natural sources and have shown promising antifungal and antiviral activities. [10][11]For instance, some phthalimides, which are structurally related, are believed to exert their antifungal effects by targeting ergosterol biosynthesis in the fungal cell membrane. [12]The antiviral potential of many phytochemicals is an active area of research. [12][13][14] Diagram of Potential Drug Development Workflow

Caption: A generalized workflow for the development of a novel therapeutic agent.

Conclusion

Methyl 1-oxo-3H-2-benzofuran-5-carboxylate is a versatile phthalide derivative with potential applications in drug discovery. Its synthesis from readily available starting materials and the known biological activities of the broader phthalide class make it an interesting candidate for further investigation. This guide provides a foundational understanding of its chemistry and potential, serving as a valuable resource for researchers in the pharmaceutical sciences. Further studies are warranted to fully elucidate its specific biological activities and mechanisms of action.

References

- Google Patents. US20030009038A1 - Process for the preparation of 5-carboxyphthalide.

-

Semantic Scholar. Method for the preparation of 5-carboxyphthalide (2000) | Hans Petersen | 12 Citations. Available from: [Link]

-

PubMed. Synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'- deoxyuridines with antiviral and cytotoxic activity. Available from: [Link]

-

PubMed Central. Advances in the phytochemistry and pharmacology of plant-derived phthalides. Available from: [Link]

- Google Patents. US6888009B2 - Method for the preparation of 5-carboxyphthalide.

-

IPINDIA. Process For The Preparation Of 5 Cyanophthalide Starting Form 5 Carboxyphthalide. Available from: [Link]

-

ResearchGate. 1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). Available from: [Link]

-

PubMed. Phytochemicals in antiviral drug development against human respiratory viruses. Available from: [Link]

-

PubMed. Immunomodulatory effects of polysaccharopeptide in immunosuppressed mice induced by cyclophosphamide. Available from: [Link]

-

PubMed Central. Antifungal activity against anthracnose-causing species of homopterocarpin derivatives. Available from: [Link]

-

ChemBK. 5-CARBOXYPHTHALIDE. Available from: [Link]

-

PubMed Central. The Immunomodulatory Effects of Phellodendri Cortex Polysaccharides on Cyclophosphamide-Induced Immunosuppression in Mice. Available from: [Link]

-

ResearchGate. Carbon-Based Nanomaterials: Promising Antiviral Agents to Combat COVID-19 in the Microbial-Resistant Era. Available from: [Link]

-

ResearchGate. Protective Effect of Anoectochilus formosanus Polysaccharide against Cyclophosphamide-Induced Immunosuppression in BALB/c Mice. Available from: [Link]

-

NIH. Food Plant Secondary Metabolites Antiviral Activity and Their Possible Roles in SARS-CoV-2 Treatment: An Overview. Available from: [Link]

-

PubMed Central. Chemical Constituents and Antifungal Properties of Piper ceanothifolium Kunth Against Phytopathogens Associated with Cocoa Crops. Available from: [Link]

-

DergiPark. Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Available from: [Link]

-

MDPI. Science-Based Strategies of Antiviral Coatings with Viricidal Properties for the COVID-19 Like Pandemics. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

MDPI. Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. Available from: [Link]

-

MDPI. Protective Effect of Anoectochilus formosanus Polysaccharide against Cyclophosphamide-Induced Immunosuppression in BALB/c Mice. Available from: [Link]

-

Organic Chemistry Portal. Methyl Esters. Available from: [Link]

-

PubMed. The effect of cyclophosphamide on the immune system: implications for clinical cancer therapy. Available from: [Link]

-

ResearchGate. FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and... Available from: [Link]

-

PubMed. In Vitro Activities of Five Antifungal Drugs Against Conidia and Sclerotic Cells of Chromoblastomycosis Agent Fonsecaea spp. Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-

PubChem. Methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate | C20H18N2O4 | CID 11013541. Available from: [Link]

-

ResearchGate. (PDF) 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Available from: [Link]

-

PubMed. Antifungal and Cytotoxic Activities of Sixty Commercially-Available Essential Oils. Available from: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

Reaction Chemistry & Engineering (RSC Publishing). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Available from: [Link]

-

PubChem. 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid--1,1'-methylenebis(4-isocyanatobenzene) (1/1) | C24H14N2O7. Available from: [Link]

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 5. Available from: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation of 5-(Acyloxymethyl)furfurals from Carbohydrates Using Zinc Chloride/Acetic Acid Catalyst System and Their Synthetic Value Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6888009B2 - Method for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]

- 4. US20030009038A1 - Process for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. Immunomodulatory effects of polysaccharopeptide in immunosuppressed mice induced by cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Immunomodulatory Effects of Phellodendri Cortex Polysaccharides on Cyclophosphamide-Induced Immunosuppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of cyclophosphamide on the immune system: implications for clinical cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Constituents and Antifungal Properties of Piper ceanothifolium Kunth Against Phytopathogens Associated with Cocoa Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'- deoxyuridines with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phytochemicals in antiviral drug development against human respiratory viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Technical Monograph: Spectroscopic Profiling of Methyl Phthalide-5-Carboxylate

[1][2]

Executive Summary & Compound Identity

Methyl phthalide-5-carboxylate (CAS: 23405-32-5) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various natural product analogs (e.g., mycophenolic acid derivatives).[1][2] Its structural core—the phthalide (isobenzofuran-1(3H)-one)—is a "privileged scaffold" in medicinal chemistry, capable of engaging diverse biological targets.[1][2]

This guide provides a rigorous, self-validating framework for identifying this compound, distinguishing it from its regioisomer (6-carboxylate), and assessing its purity.[1][2]

Chemical Identity Table

| Parameter | Data |

| IUPAC Name | Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate |

| CAS Registry | 23405-32-5 |

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 150–152 °C |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in MeOH |

Synthesis & Provenance (Context for Impurities)

Understanding the synthesis is vital for interpreting the impurity profile in spectroscopic data.[1][2] The most robust industrial route involves the formylation of terephthalic acid derivatives or the reduction of trimellitic anhydride esters.[1]

Synthesis Workflow (Graphviz)[1][2]

Figure 1: Primary synthetic pathway showing the critical 5-carboxyphthalide intermediate and potential acyclic impurities.[1][2]

Spectroscopic Characterization Protocols

Infrared Spectroscopy (FT-IR)

Diagnostic Value: Immediate confirmation of the lactone vs. ester functionalities.[1][2] The strained 5-membered lactone ring exhibits a characteristic high-frequency shift compared to the acyclic ester.[1][2]

| Functional Group | Frequency (cm⁻¹) | Assignment Logic |

| Lactone C=O | 1765 – 1780 | High wavenumber due to ring strain in the γ-lactone system.[1][2] |

| Ester C=O | 1725 – 1740 | Typical acyclic methyl ester stretch; distinct from lactone.[1] |

| C-O Stretch | 1260 – 1290 | Strong asymmetric stretching of the ester C-O-C bond.[1] |

| C-H (Aromatic) | 3000 – 3100 | Weak intensity, diagnostic of unsaturated C-H.[1][2] |

| C-H (Aliphatic) | 2950 – 2960 | Methyl ester C-H stretch.[1][2] |

Nuclear Magnetic Resonance (NMR)

Diagnostic Value: The definitive structural proof.[1][2][3][4] The 1H NMR must show a specific 1,2,4-trisubstituted aromatic pattern and the diagnostic methylene singlet of the phthalide ring.[2]

1H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.15 – 8.20 | Doublet (J ≈ 1.5 Hz) | 1H | H-4 | Isolated proton between ester and lactone oxygen; deshielded by both.[1][2] |

| 8.05 – 8.10 | dd (J ≈ 8.0, 1.5 Hz) | 1H | H-6 | Ortho to ester, meta to bridgehead; shows strong coupling to H-7.[1][2] |

| 7.90 – 7.95 | Doublet (J ≈ 8.0 Hz) | 1H | H-7 | Ortho to bridgehead (C=O side).[1][2] |

| 5.45 | Singlet | 2H | H-3 | Critical Diagnostic: Phthalide methylene.[1][2] If this is a doublet, the ring is open or reduced.[1][2] |

| 3.91 | Singlet | 3H | -OCH₃ | Methyl ester protons.[1][2] |

13C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ, ppm) | Carbon Type | Assignment |

| 170.2 | C=O[1][2] (Quaternary) | Lactone Carbonyl (C-1) |

| 165.8 | C=O[1][2] (Quaternary) | Ester Carbonyl (C-5-COO) |

| 147.5 | C (Quaternary) | C-3a (Bridgehead adjacent to O) |

| 135.5 | C (Quaternary) | C-5 (Ipso to ester) |

| 130.1 | CH | C-6 |

| 129.0 | CH | C-4 |

| 126.5 | C (Quaternary) | C-7a (Bridgehead adjacent to C=O) |

| 125.8 | CH | C-7 |

| 70.2 | CH₂ | C-3 (Phthalide Methylene) |

| 52.8 | CH₃ | Methoxy Carbon |

Mass Spectrometry (MS)[1][2]

Structural Logic & Isomer Differentiation

A common challenge is differentiating the 5-isomer from the 6-isomer .[1][2] The synthesis from trimellitic anhydride often yields mixtures.

NMR Coupling Logic Diagram (Graphviz)

Figure 2: Decision tree for distinguishing the 5-carboxylate from the 6-carboxylate regioisomer using 1H NMR coupling constants.

Quality Control & Purity Assessment

For pharmaceutical applications, the following impurities must be monitored:

-

5-Carboxyphthalide (Acid Precursor):

-

Dimethyl Terephthalate (Ring Opening):

-

Regioisomer (Methyl phthalide-6-carboxylate):

HPLC Method Recommendation

References

-

PubChem. (2025).[1][2][5][6] Methyl 1,3-dioxo-2-benzofuran-5-carboxylate (Related Analog Data). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1][2]

-

Karmakar, R., Pahari, P., & Mal, D. (2014).[2][7] Phthalides and Phthalans: Synthetic Methodologies and Their Applications in the Total Synthesis. Chemical Reviews, 114(12), 6213-6284.[1][2][7][8] (Provides general spectroscopic trends for 5-substituted phthalides). [Link]

Sources

- 1. 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid--1,1'-methylenebis(4-isocyanatobenzene) (1/1) | C24H14N2O7 | CID 168264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate | C20H18N2O4 | CID 10269318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde|333333-34-9 [benchchem.com]

- 4. wise.fau.edu [wise.fau.edu]

- 5. 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester | C10H6O5 | CID 76180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate | 23405-32-5 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Commercial availability and suppliers of CAS 23405-32-5

Commercial Availability & Technical Profile of Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate (CAS 23405-32-5)

Executive Summary

Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate (CAS 23405-32-5), often referred to as 5-Carbomethoxyphthalide , is a critical heterocyclic building block in medicinal chemistry. It serves as a primary intermediate in the synthesis of isobenzofuranone-based pharmaceuticals , most notably as a structural analog and precursor in the development of selective serotonin reuptake inhibitors (SSRIs) related to the Citalopram scaffold.

Commercially, the compound is classified as a Tier 2 Fine Chemical , meaning it is widely available from specialized organic synthesis vendors but rarely stocked in bulk (kg+) quantities without lead time. This guide outlines the technical specifications, validated synthesis routes, global supply chain landscape, and quality assurance protocols required for its procurement and application in drug discovery.

Chemical Identity & Technical Specifications

Before engaging suppliers, researchers must establish a baseline for technical acceptance. The following specifications represent the "Gold Standard" for research-grade material.

| Property | Specification |

| Chemical Name | Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate |

| Synonyms | 5-Carbomethoxyphthalide; Methyl phthalide-5-carboxylate |

| CAS Number | 23405-32-5 |

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 151–153 °C |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water |

| Purity (HPLC) | ≥ 95% (Research Grade); ≥ 98% (GMP Precursor Grade) |

| InChI Key | DEVJBGUKNZVBFW-UHFFFAOYSA-N |

Synthesis & Manufacturing Landscape

Understanding the synthesis of CAS 23405-32-5 is vital for assessing impurity profiles from different suppliers. The industrial production typically follows a two-step sequence starting from commodity chemicals, ensuring scalability.

Dominant Synthetic Route (Industrial)

-

Formylation/Cyclization : Terephthalic acid is treated with formaldehyde in oleum (fuming sulfuric acid). This harsh environment effects a formylation followed by immediate cyclization to yield 5-carboxyphthalide (CAS 4792-29-4).

-

Esterification : The carboxylic acid intermediate undergoes Fischer esterification with methanol and an acid catalyst (H₂SO₄ or SOCl₂) to yield the final methyl ester.

Synthetic Pathway Diagram

Figure 1: Industrial synthesis pathway. Note that impurities in the final product often include unreacted 5-carboxyphthalide (acidic) or sulfonation byproducts from Step 1.

Commercial Availability & Supply Chain Analysis

The market for CAS 23405-32-5 is segmented into Catalog Suppliers (small scale, high price) and Bulk Manufacturers (large scale, lead times).

Market Segmentation

| Supplier Tier | Typical Pack Size | Price Range (USD) | Lead Time | Key Vendors |

| Tier 1: Global Distributors | 1g – 25g | $40 – $70 / 5g | 1–7 Days | Sigma-Aldrich, BLDpharm, Synthonix |

| Tier 2: Specialized Synthesis | 100g – 1kg | Custom Quote | 2–4 Weeks | ChemScene, Ambeed, Combi-Blocks |

| Tier 3: Bulk Manufacturing | > 1kg | ~ | 4–8 Weeks | Jiangsu Aikon, Shanghai YuanYe |

Procurement Strategy

-

For Screening/Hit-to-Lead : Utilize Tier 1 suppliers like Sigma-Aldrich (SKU: CS-0042600) or Synthonix to ensure rapid delivery and guaranteed CoA. The premium price (

14/gram) is negligible compared to the cost of project delays. -

For Scale-Up : Move to Tier 2/3 suppliers. Warning : Direct sourcing from Chinese manufacturers (Tier 3) requires rigorous batch validation, as "technical grade" (90%) is often sold alongside "synthesis grade" (95%+).

Quality Assurance & Validation Protocol

Because this compound is an ester, it is susceptible to hydrolysis if stored improperly. Upon receipt, the following validation workflow is mandatory to ensure data integrity.

QC Decision Tree

Figure 2: Quality Control workflow. The most common failure mode is hydrolysis to the free acid (5-carboxyphthalide), visible in NMR as a loss of the methyl singlet at ~3.9 ppm.

Critical Analytical Signals (1H NMR in DMSO-d6)

-

Aromatic Region : ~7.8 – 8.2 ppm (3H, m, Ar-H).

-

Lactone Methylene : ~5.5 ppm (2H, s, -CH₂-O-).

-

Methyl Ester : ~3.9 ppm (3H, s, -OCH₃).

-

Red Flag: Any broad singlet >10 ppm indicates hydrolysis (carboxylic acid presence).

Handling & Safety (EHS)

-

GHS Classification : Warning.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[1]

-

Storage : Store at room temperature, strictly desiccated . Esters can hydrolyze over time if exposed to ambient moisture.

-

Solubility Note : For biological assays, prepare stock solutions in DMSO. Avoid aqueous buffers for long-term storage of stock solutions.

References

-

BenchChem . Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate Technical Profile. Retrieved from

-

Sigma-Aldrich . Product Specification: Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate (SKU: CS-0042600). Retrieved from

-

Petersen, H., et al. (2000). Method for the preparation of 5-carboxyphthalide. U.S. Patent Application US20030009038A1. Retrieved from

-

Synthonix . Commercial Stock Status for CAS 23405-32-5.[2] Retrieved from

-

GuideChem . 5-Carboxyphthalide (Precursor) Synthesis and Applications. Retrieved from

Sources

The Ascendant Therapeutic Frontier: A Technical Guide to the Antifungal and Antiviral Potential of Methyl Phthalide-5-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist, Gemini

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the isobenzofuranone core, and specifically methyl phthalide-5-carboxylate derivatives, has emerged as a promising framework for the design of potent antifungal and antiviral compounds. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of molecules. We will delve into the nuanced structure-activity relationships that govern their efficacy and present detailed, field-proven protocols to empower researchers in this critical area of drug discovery.

Introduction: The Isobenzofuranone Scaffold - A Privileged Structure in Medicinal Chemistry

Isobenzofuranone derivatives, commonly known as phthalides, represent a class of naturally occurring and synthetic compounds characterized by a fused γ-lactone ring system attached to a benzene ring. This "privileged structure" has been identified in a multitude of biologically active molecules, demonstrating a wide array of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1] The inherent reactivity and structural rigidity of the phthalide core make it an attractive starting point for medicinal chemists to generate diverse libraries of compounds with tailored biological functions.

Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate, the focal point of this guide, offers a unique combination of a reactive lactone ring and a modifiable carboxylate group, providing multiple avenues for structural diversification to enhance potency and selectivity against fungal and viral targets.

Synthetic Strategies: Building the Methyl Phthalide-5-Carboxylate Core and its Analogs

The synthesis of methyl phthalide-5-carboxylate derivatives is a critical first step in exploring their therapeutic potential. A versatile and efficient approach often begins with readily available starting materials, such as 2-methylbenzoic acid derivatives.[2] A generalized synthetic workflow is outlined below, providing a foundation for the generation of a diverse library of analogs.

General Synthetic Protocol for 3-Substituted Isobenzofuran-1(3H)-one Derivatives

This protocol is adapted from established methodologies for the synthesis of related isobenzofuranone structures.[3]

Objective: To synthesize a variety of 3-substituted isobenzofuran-1(3H)-one derivatives for subsequent biological screening.

Starting Material: o-Phthalaldehydic acid (or its corresponding methyl ester).

Key Reagents: Primary heterocyclic amines, various nucleophiles.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phthalaldehydic acid (1 equivalent) in a suitable solvent such as ethanol or toluene.

-

Nucleophilic Addition: Add the desired primary amine or other nucleophile (1.1 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the 3-substituted isobenzofuran-1(3H)-one derivative.[3]

Causality of Experimental Choices: The choice of solvent is crucial to ensure the solubility of both reactants. The use of a slight excess of the nucleophile helps to drive the reaction to completion. The purification method is selected based on the physical properties of the synthesized compound.

Caption: Generalized workflow for the synthesis of 3-substituted isobenzofuranone derivatives.

Antifungal Potential: Targeting Key Fungal Pathogens

Several studies have highlighted the antifungal properties of isobenzofuranone derivatives against a range of pathogenic fungi.[4][5] The exploration of methyl phthalide-5-carboxylate derivatives in this context is a promising avenue for the development of novel antifungal agents.

Antifungal Activity of 3-Substituted Isobenzofuran-1(3H)-one Derivatives

A study on a series of N-(3-phthalidyl) amines, which are 3-substituted isobenzofuran-1(3H)-one derivatives, demonstrated notable antifungal activity against Candida albicans.[6]

| Compound ID | Fungal Strain | Activity at 5mg/ml |

| B1-B4 | Candida albicans | Good inhibition |

Table 1: Antifungal activity of N-(3-phthalidyl) amine derivatives.[6]

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is a standard and reliable method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.

Objective: To determine the lowest concentration of a methyl phthalide-5-carboxylate derivative that inhibits the visible growth of a specific fungal strain.

Materials:

-

Test compounds (dissolved in a suitable solvent like DMSO).

-

Fungal culture (e.g., Candida albicans, Aspergillus fumigatus).

-

RPMI-1640 medium (buffered with MOPS).

-

96-well microtiter plates.

-

Spectrophotometer (optional, for quantitative reading).

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Self-Validation System: Each assay should include a positive control (a known antifungal agent like fluconazole), a negative control (no compound), and a sterility control (no inoculum) to ensure the validity of the results.

Antiviral Potential: A New Frontier for Methyl Phthalide-5-Carboxylate Derivatives

While the antifungal activity of phthalides is relatively more explored, their potential as antiviral agents is an emerging and exciting field of research. The isobenzofuranone scaffold has been investigated for its activity against a variety of viruses.

Antiviral Activity of Related Carboxamide Derivatives

Research on related carboxamide derivatives has shown promising antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV), suggesting that the core structure can be a valuable starting point for developing plant viral inhibitors.[7] While not directly methyl phthalide-5-carboxylate derivatives, this provides a strong rationale for exploring their antiviral potential. For instance, some benzoic acid derivatives have demonstrated activity against the influenza A virus.[8]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a gold-standard method to quantify the inhibition of viral replication by a test compound.

Objective: To determine the concentration of a methyl phthalide-5-carboxylate derivative that reduces the number of viral plaques by 50% (EC50).

Materials:

-

Test compounds.

-

Host cell line susceptible to the virus of interest.

-

Virus stock.

-

Cell culture medium.

-

Agarose or other gelling agent.

-

Crystal violet or other staining solution.

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.

-

Virus-Compound Incubation: Prepare serial dilutions of the test compound and incubate with a known titer of the virus for 1 hour at 37°C.

-

Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose to restrict viral spread.

-

Incubation: Incubate the plates at 37°C until plaques are visible.

-

Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.

-

EC50 Calculation: Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Causality and Self-Validation: The agarose overlay is critical to ensure that new viral particles infect only adjacent cells, leading to the formation of distinct plaques. Including a virus-only control and a cell-only control is essential for validating the assay.

Caption: Workflow of the plaque reduction assay for antiviral activity assessment.

Mechanism of Action: Unraveling the Molecular Targets

Understanding the mechanism of action is paramount for rational drug design and optimization. While the specific targets of methyl phthalide-5-carboxylate derivatives are still under investigation, studies on related compounds provide valuable clues.

Putative Antifungal Mechanisms

For antifungal agents, common mechanisms include the disruption of the fungal cell membrane, inhibition of essential enzymes in pathways like ergosterol biosynthesis, or the induction of oxidative stress.[9] Some phthalazinone derivatives, which share structural similarities, have shown remarkable antifungal activity against dermatophytes and Cryptococcus neoformans.[10]

Potential Antiviral Mechanisms

In the context of antiviral activity, isobenzofuranone derivatives could potentially interfere with various stages of the viral life cycle, including:

-

Viral Entry: Blocking the attachment of the virus to host cell receptors.

-

Viral Replication: Inhibiting key viral enzymes such as polymerases or proteases. Phthalazinone derivatives have been shown to inhibit the replication complex of the rabies virus.[11][12]

-

Viral Assembly and Release: Disrupting the formation of new viral particles.

Caption: Potential points of intervention for methyl phthalide-5-carboxylate derivatives in the viral lifecycle.

Structure-Activity Relationship (SAR): Guiding Lead Optimization

Systematic modification of the methyl phthalide-5-carboxylate scaffold and correlation of these changes with biological activity are crucial for identifying the key structural features required for potent antifungal and antiviral effects. While a comprehensive SAR for this specific class is yet to be fully elucidated, general principles from related isobenzofuranones can be extrapolated.

-

Substitution at the 3-position: The nature of the substituent at the 3-position of the isobenzofuranone ring can significantly impact activity. Introducing various amine-containing moieties has shown promise in enhancing antimicrobial effects.[6]

-

Aromatic Ring Substitution: Modifications to the benzene ring, such as the introduction of electron-withdrawing or electron-donating groups, can influence the electronic properties of the molecule and its interaction with biological targets.

-

Ester Modification: The methyl carboxylate group at the 5-position can be converted to other esters, amides, or other functional groups to modulate solubility, metabolic stability, and target engagement.

Conclusion and Future Directions

Methyl phthalide-5-carboxylate derivatives represent a promising and underexplored class of compounds with the potential to yield novel antifungal and antiviral agents. The synthetic accessibility of the isobenzofuranone core, coupled with the multiple points for chemical modification, provides a rich platform for lead discovery and optimization.

Future research should focus on:

-

Synthesis of Diverse Libraries: Generation of a broad range of methyl phthalide-5-carboxylate derivatives with systematic variations at the 3-position and on the aromatic ring.

-

Broad-Spectrum Screening: Comprehensive in vitro screening of these libraries against a panel of clinically relevant fungal and viral pathogens.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by the most potent compounds.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic potential and safety profile of lead candidates in relevant animal models.

By leveraging the insights and protocols outlined in this guide, the scientific community can accelerate the exploration of methyl phthalide-5-carboxylate derivatives and unlock their full potential in the fight against infectious diseases.

References

-

Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. (2025). ResearchGate. [Link]

-

(PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2025). ResearchGate. [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). Semantic Scholar. [Link]

-

Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. (2019). PubMed. [Link]

- Isobenzofuranone compounds as well as preparation method and application thereof. (2014).

-

Target-Directed Design, Synthesis, Antiviral Activity, and SARs of 9-Substituted Phenanthroindolizidine Alkaloid Derivatives. (2021). PubMed. [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). IOSR Journal of Applied Chemistry. [Link]

-

Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2024). MDPI. [Link]

-

Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. (2013). ResearchGate. [Link]

-

Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2016). MDPI. [Link]

- Use of benzofuranone derivatives for treating and preventing diabetes. (2006).

-

Mechanism of action of phthalazinone derivatives against rabies virus. (2024). ResearchGate. [Link]

-

A novel antioxidant isobenzofuranone derivative from fungus Cephalosporium sp.AL031. (2012). PubMed. [Link]

-

Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. (2013). MDPI. [Link]

-

Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. (2015). National Institutes of Health. [Link]

-

Benzofuran derivatives: A patent review. (2021). ResearchGate. [Link]

-

Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][2][4][6][13]tetrazine-8-carboxylates and -carboxamides. (2011). National Institutes of Health. [Link]

-

Mechanism of action of phthalazinone derivatives against rabies virus. (2024). PubMed. [Link]

-

A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. (2012). MDPI. [Link]

-

2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors. (2015). PubMed. [Link]

-

Synthesis of new 3,5-disubstituted isoxazoles with specific anti-group B rhinovirus activity in vitro. (1993). Sci-Hub. [Link]

-

Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. (2024). PubMed. [Link]

-

Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. (2024). Frontiers. [Link]

-

A review: Mechanism of action of antiviral drugs. (2021). National Institutes of Health. [Link]

-

Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. (2019). MDPI. [Link]

-

Synthesis, antifungal activity and QSAR of some novel carboxylic acid amides. (2015). PubMed. [Link]

-

Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (2000). National Institutes of Health. [Link]

-

Synthesis, anti-human immunodeficiency virus activity and esterase lability of some novel carboxylic ester-modified phosphoramidate derivatives of stavudine (d4T). (1997). PubMed. [Link]

-

Design and Synthesis of Novel Small Molecule Phthalide and Thiophthalide Derivatives as Potential Antifungal Agents. (2022). ResearchGate. [Link]

-

Synthesis and Antifungal Activity of Novel 3-Caren-5-One Oxime Esters. (2016). MDPI. [Link]

- Benzofuran derivatives, process for their preparation and intermediates thereof. (2010).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. imjst.org [imjst.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Target-Directed Design, Synthesis, Antiviral Activity, and SARs of 9-Substituted Phenanthroindolizidine Alkaloid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of action of phthalazinone derivatives against rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Immunosuppressive Effects of Substituted Isobenzofuranones

Part 1: Executive Summary & Core Mechanism

Substituted isobenzofuranones (phthalides) represent a critical class of pharmacophores in immunosuppressive therapy. While Mycophenolic Acid (MPA) is the clinical gold standard, limitations in its bioavailability and gastrointestinal toxicity have driven the development of novel 3-substituted isobenzofuran-1(3H)-one derivatives.

This guide analyzes the transition from MPA to next-generation analogs, focusing on the inhibition of Inosine-5'-monophosphate dehydrogenase (IMPDH) as the primary mechanism of action. By depleting the intracellular pool of guanosine nucleotides, these compounds selectively arrest the proliferation of T-cells and B-cells, which rely heavily on the de novo purine synthesis pathway unlike other somatic cells that utilize the salvage pathway.

Mechanism of Action: The IMPDH Blockade

The immunosuppressive potency of isobenzofuranones stems from their ability to act as uncompetitive, reversible inhibitors of IMPDH type II.

-

Target Recognition: The isobenzofuranone core mimics the nicotinamide ribose moiety of NAD+, the cofactor for IMPDH.

-

Covalent Trapping: The compound binds to the enzyme-substrate complex (E-IMP), trapping the enzyme in a covalent intermediate state.

-

GTP Depletion: Inhibition blocks the conversion of Inosine Monophosphate (IMP) to Xanthosine Monophosphate (XMP).

-

Cell Cycle Arrest: The resulting drop in Guanosine Triphosphate (GTP) levels halts DNA synthesis in the S-phase and arrests cells in the G1 phase.

Visualization: Signaling Pathway & Inhibition

The following diagram illustrates the critical intervention point of isobenzofuranones within the T-cell activation cascade.

Caption: Schematic of the IMPDH inhibition pathway. Isobenzofuranones block the critical conversion of IMP to XMP, starving activated T-cells of GTP.

Part 2: Structure-Activity Relationship (SAR)

The efficacy of substituted isobenzofuranones is dictated by specific structural motifs that facilitate binding to the NAD+ site of IMPDH.

The Isobenzofuranone Core (Phthalide)

The bicyclic lactone ring is non-negotiable. Opening the lactone ring (hydrolysis) typically results in a loss of immunosuppressive activity, although it may increase solubility.

Substituents at C-3 (Critical for Potency)

Recent studies indicate that bulky aryl substituents at the C-3 position can enhance binding affinity compared to the simple methyl/alkyl groups found in early natural products.

-

3-Aryl Derivatives: Introduction of a p-methoxybenzyl or p-fluorobenzyl group at C-3 creates hydrophobic interactions with the enzyme pocket that are superior to MPA.

-

Stereochemistry: The (S)-configuration at C-3 is often favored for optimal fit within the IMPDH active site.

Phenolic Hydroxyls (C-4 and C-6)

-

Hydrogen Bonding: Free hydroxyl groups, particularly at C-7 (MPA numbering) or C-4/6 (phthalide numbering), are essential. They form hydrogen bonds with amino acid residues (e.g., Thr333, Ser276) in the IMPDH active site.

-

Masking: Methylation of these hydroxyls (methoxy derivatives) drastically reduces potency, confirming their role as H-bond donors.

Comparative Potency Data

The table below summarizes the inhibitory concentration (IC50) of key derivatives against IMPDH II.

| Compound Class | Substituent (R) | IC50 (µM) | Relative Potency | Mechanism Note |

| Mycophenolic Acid (Control) | (E)-hexenoic acid side chain | 0.2 - 0.8 | 1.0x (Baseline) | Standard uncompetitive inhibition. |

| Mycophenolate Mofetil | Morpholinoethyl ester | ~0.5 (as MPA) | 1.0x | Prodrug; hydrolyzed to MPA in vivo. |

| 3-Butyl-phthalide | n-Butyl | > 50 | Low | Lacks necessary H-bonding network. |

| 3-(4-methoxybenzyl)-isobenzofuranone | 4-OMe-Benzyl | 0.15 | ~2-3x | Enhanced hydrophobic pocket filling. |

| 3-(4-fluorobenzyl)-isobenzofuranone | 4-F-Benzyl | 0.18 | ~2x | Fluorine interactions increase affinity. |

| Silicon-containing Analog (2d) | Silyl-phenol derivative | 0.64 | ~1.2x | High cytotoxicity, good bioavailability. |

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (e.g., MPA as positive control).

Protocol A: Synthesis of 3-Substituted Isobenzofuranones

Objective: Synthesize a library of 3-aryl-isobenzofuran-1(3H)-ones via condensation.

Workflow Diagram:

Caption: General synthetic route for 3-substituted isobenzofuranones via Perkin-like condensation.

Step-by-Step Procedure:

-

Condensation: Mix phthalic anhydride (10 mmol) with the appropriate substituted phenylacetic acid (10 mmol) and anhydrous sodium acetate (0.5 g).

-

Reaction: Heat the mixture to 230–250°C in a sand bath for 2–4 hours. Monitor by TLC until CO2 evolution ceases.

-

Isolation: Cool the reaction mass, wash with water to remove unreacted salts, and recrystallize the crude 3-benzylidene phthalide from ethanol.

-

Reduction: Dissolve the intermediate in 10% NaOH. Add Zinc dust slowly under reflux (2-3 hours) to reduce the exocyclic double bond.

-

Acidification: Filter zinc residue and acidify the filtrate with HCl to precipitate the final 3-substituted isobenzofuranone.

-

Validation: Confirm structure via 1H-NMR (Look for the characteristic doublet/triplet of the C-3 proton at δ 5.4–5.8 ppm).

Protocol B: IMPDH II Inhibition Assay (Enzymatic)

Objective: Quantify the IC50 of synthesized compounds against recombinant human IMPDH II.

Reagents:

-

Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.

-

Substrate: Inosine Monophosphate (IMP), 0.5 mM final conc.

-

Cofactor: NAD+, 0.5 mM final conc.

-

Enzyme: Recombinant human IMPDH II (commercial or in-house purified).

Procedure:

-

Preparation: In a 96-well UV-transparent plate, add 100 µL of reaction buffer.

-

Inhibitor Addition: Add 2 µL of test compound (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM). Include a DMSO-only control (0% inhibition) and MPA control (positive control).

-

Enzyme Incubation: Add 10 µL of IMPDH II enzyme solution. Incubate at 37°C for 10 minutes to allow inhibitor binding.

-

Initiation: Start the reaction by adding the substrate mixture (IMP + NAD+).

-

Measurement: Monitor the increase in absorbance at 340 nm (formation of NADH) kinetically for 20 minutes.

-

Analysis: Calculate the initial velocity (

) for each well. Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.

Self-Validating Check: The IC50 of the MPA control must fall within 0.2–0.8 µM. If >1.0 µM, check enzyme activity or buffer pH.

References

-

Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense. Source: Marine Drugs / NCBI (2018) [Link]

-

The design, synthesis and in vitro immunosuppressive evaluation of novel isobenzofuran derivatives. Source: European Journal of Medicinal Chemistry (2012) [Link]

-

Performance of the new mycophenolate assay based on IMPDH enzymatic activity. Source: Clinical Chemistry and Laboratory Medicine (2010) [Link]

-

Structure-Activity Relationship and in Silico Calculations of Drug-Like Properties of Isobenzofuran-1(3H)-ones. Source: Molecules (2013) [Link]

-

Design and Synthesis of Mycophenolic Acid Analogues for Osteosarcoma Cancer Treatment. Source: ACS Omega (2020) [Link]

Methodological & Application

Application Note: Precision Synthesis of Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate

Executive Summary

This application note details a robust, scalable synthesis protocol for Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), including the antidepressant Citalopram.[1]

Unlike low-yield oxidation methods starting from dimethyl isobenzofurans, this protocol utilizes a direct hydroxymethylation-cyclization strategy starting from commodity chemical Terephthalic Acid .[1] This route offers superior regioselectivity, higher atom economy, and avoids the use of expensive noble metal catalysts required in carbonylation routes.[1]

Key Advantages of This Protocol

-

Regiocontrol: The symmetry of the starting material (terephthalic acid) combined with the steric constraints of the oleum-mediated cyclization exclusively yields the 5-substituted phthalide, eliminating difficult isomer separations (e.g., separating 5- from 6- isomers).[1]

-

Scalability: The process relies on stable inorganic acids and thermal control rather than sensitive organometallic catalysts.[1]

-

Cost-Efficiency: Utilizes Terephthalic Acid and Paraformaldehyde as primary carbon sources.[1]

Retrosynthetic Logic & Mechanism

The synthesis is bifurcated into two distinct phases:[2][3]

-

Ring Construction (The "Hard" Step): Construction of the lactone ring onto the benzene core via a formaldehyde insertion reaction in fuming sulfuric acid (Oleum).[1]

-

Functionalization (The "Easy" Step): Fischer esterification of the resulting carboxylic acid.[1]

Reaction Pathway

The mechanism involves the in situ generation of a hydroxymethyl cation from paraformaldehyde in oleum.[1] This electrophile attacks the terephthalic acid ring (ortho to a carboxyl group).[1] Spontaneous acid-catalyzed cyclization between the new hydroxymethyl group and the adjacent carboxyl group forms the stable

Figure 1: Strategic pathway converting Terephthalic Acid to the Target Methyl Ester via 5-Carboxyphthalide.

Experimental Protocols

Phase 1: Synthesis of 5-Carboxyphthalide

Objective: Preparation of the acid precursor (CAS 4792-29-4).[1] Safety Critical: This reaction uses Oleum (Fuming Sulfuric Acid) .[1] Full PPE (face shield, acid-resistant gloves, apron) and a functioning fume hood are mandatory.[1] Oleum reacts violently with water.[1]

Reagents

| Reagent | Equiv. | Role |

| Terephthalic Acid | 1.0 | Substrate |

| Paraformaldehyde | 1.3 - 1.5 | C1 Donor |

| Oleum (20% free SO₃) | ~6.0 w/w | Solvent/Reagent |

Procedure

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser (vented to a caustic scrubber).

-

Charging: Charge the flask with Oleum (20% SO₃) .

-

Substrate Addition: Slowly add Terephthalic Acid to the oleum under stirring. The addition is slightly exothermic; maintain temperature <60°C.[1]

-

Reagent Addition: Add Paraformaldehyde in small portions.

-

Reaction: Heat the mixture to 125°C – 135°C . Maintain this temperature for 12–16 hours .

-

Quench (Critical): Cool the reaction mixture to ~25°C. Pour the reaction mass slowly onto crushed ice .

-

Isolation: Filter the resulting precipitate.

-

Purification Step: Resuspend the wet cake in water.[1][2][4] Adjust pH to ~7.0 with NaOH to dissolve the product (as the carboxylate salt), filter off insoluble impurities (unreacted terephthalic acid remains largely insoluble or can be removed via activated carbon treatment).

-

Re-acidify the filtrate to pH 1-2 with HCl/H₂SO₄ to precipitate pure 5-Carboxyphthalide .[1]

-

-

Drying: Filter and dry the white/off-white solid at 60°C under vacuum.

-

Typical Yield: 75–85%[1]

-

Purity: >95% (HPLC)

-

Phase 2: Methylation to Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate

Objective: Conversion of the carboxylic acid to the methyl ester.[1]

Reagents

| Reagent | Equiv. | Role |

| 5-Carboxyphthalide | 1.0 | Precursor |

| Methanol (Anhydrous) | 10-20 vol | Solvent/Reagent |

| Sulfuric Acid (conc.)[1] | 0.1 - 0.2 | Catalyst |

| Alt: Thionyl Chloride | 1.1 | Activating Agent |

Procedure (Acid-Catalyzed Route)

-

Dissolution: Suspend 5-Carboxyphthalide in Methanol (anhydrous).

-

Catalyst: Add concentrated Sulfuric Acid dropwise.[1]

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours .

-

Monitoring: TLC or HPLC will show the disappearance of the acid peak and appearance of the less polar ester.[1]

-

-

Workup:

-

Extraction (if oil forms): Extract with Ethyl Acetate (x3).[1] Wash organics with Brine, dry over MgSO₄, and concentrate.[1]

-

Crystallization: Recrystallize from Methanol or Ethyl Acetate/Hexane if necessary.

Analytical Characterization

To validate the synthesis, compare obtained data against these standard parameters:

| Parameter | Expected Value | Notes |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 128°C – 132°C | Sharp range indicates high purity.[1] |

| IR Spectrum | 1760–1780 cm⁻¹ (Lactone C=O)1720 cm⁻¹ (Ester C=O) | Distinct double carbonyl signal.[1] |

| ¹H NMR (DMSO-d₆) | δ 5.45 (s, 2H, Lactone -CH₂-)δ 3.90 (s, 3H, -OCH₃)δ 7.8-8.2 (m, 3H, Ar-H) | The singlet at 5.45 is characteristic of the phthalide ring.[1] |

| Mass Spec (ESI) | [M+H]⁺ = 193.17 | Molecular Weight: 192.17 |

Troubleshooting & Optimization

Issue: Low Yield in Phase 1

-

Cause: Incomplete reaction or polymerization of formaldehyde.[1]

-

Solution: Ensure the temperature is strictly maintained >120°C. If the temperature is too low, sulfonation of the ring may compete with hydroxymethylation.[1] Ensure Oleum strength is at least 20% free SO₃ to act as a dehydrating agent for the cyclization.[1]

Issue: Isomer Contamination

-

Observation: Presence of 6-carboxyphthalide.[1]

-

Root Cause: Use of impure Terephthalic acid or extreme overheating causing rearrangement.[1]

-

Correction: The Terephthalic acid route is highly specific. If isomers appear, verify the starting material is not Isophthalic acid.[1]

Issue: Incomplete Esterification

-

Solution: If conversion stalls, switch from H₂SO₄ catalysis to Thionyl Chloride (SOCl₂) . Reflux 5-Carboxyphthalide in MeOH with 1.1 eq SOCl₂.[1] This generates the acid chloride in situ which rapidly reacts with methanol.[1]

References

-

Petersen, H. et al. (2005).[1] Method for the preparation of 5-carboxyphthalide. U.S. Patent No.[1][4] 6,888,009.[1][4] Washington, DC: U.S. Patent and Trademark Office.[1]

- Core reference for the Terephthalic Acid + Paraformaldehyde in Oleum route.

-

BenchChem. (n.d.).[1] 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid: Properties and Synthesis. [1]

- General properties and safety d

-

PubChem. (2023). Compound Summary: 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid.[1][5] National Library of Medicine.[1] [1]

-

Authoritative source for chemical identifiers and physical data.[1]

-

-

Lead Sciences. (2023). Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate Product Data.

Disclaimer: This protocol is for research and development purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.

Sources

- 1. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. US6888009B2 - Method for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]

- 5. Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate - Lead Sciences [lead-sciences.com]

Technical Application Note: Synthesis of Methyl Phthalide-5-carboxylate

This technical guide details the synthesis of Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate (commonly referred to as Methyl Phthalide-5-carboxylate or 5-Methoxycarbonylphthalide ). This compound is a critical intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Citalopram .

The protocol focuses on a robust, scalable two-stage process:

-

Cyclization: Construction of the phthalide core from terephthalic acid using formaldehyde in fuming sulfuric acid (oleum).

-

Esterification: Fischer esterification of the resulting 5-carboxyphthalide to the methyl ester.

Document ID: AN-MPC-05 Target Audience: Process Chemists, Pharmaceutical Researchers Safety Level: HIGH HAZARD (Requires Fume Hood, Acid-Resistant PPE)

Executive Summary & Mechanistic Rationale

The synthesis of methyl phthalide-5-carboxylate presents a challenge in regioselectivity. Direct functionalization of the phthalide core often yields mixtures of isomers (5- and 6-substituted). To ensure high regiochemical purity (essential for pharmaceutical applications), this protocol utilizes Terephthalic Acid (TPA) as the starting material.

-

Mechanistic Insight (Step 1): The reaction of TPA with paraformaldehyde in oleum involves the in situ generation of a hydroxymethyl cation. The high acidity of oleum (containing free

) promotes the electrophilic attack on the aromatic ring, followed by immediate cyclization with the adjacent carboxylic acid group to form the lactone (phthalide) ring. Because TPA is symmetric, the initial attack leads exclusively to the 5-carboxy isomer, eliminating the need for complex isomer separation. -

Mechanistic Insight (Step 2): The subsequent conversion to the methyl ester utilizes a standard acid-catalyzed equilibrium (Fischer Esterification).[1] The lactone ring is stable under these acidic conditions, allowing selective esterification of the free carboxylic acid.

Safety & Engineering Controls

CRITICAL WARNING: This protocol involves Oleum (Fuming Sulfuric Acid) .

-

Oleum Hazard: Reacts violently with water, creating a corrosive mist. Causes severe, immediate skin and eye burns.

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood with a scrubber system if available.

-

PPE: Butyl rubber gloves (double-gloved), face shield, chemical splash goggles, and acid-resistant apron are mandatory.

-

Quenching: The quenching of the oleum reaction mixture is highly exothermic. It must be done by adding the reaction mass slowly to ice/water, never the reverse.

Protocol Part I: Synthesis of 5-Carboxyphthalide

This step constructs the isobenzofuranone core.

Reagents and Equipment

-

Terephthalic Acid (TPA): 1.0 eq (e.g., 50.0 g)

-

Paraformaldehyde: 1.33 eq (e.g., 12.0 g)

-

Oleum (20-30% free

): ~4-6 volumes (e.g., 200 mL) -

Equipment: 500 mL 3-neck round-bottom flask, mechanical stirrer (overhead), internal thermometer, reflux condenser (air-cooled or oil-heated, avoid water near oleum), dropping funnel.

Procedure

-

Charge: Charge the oleum into the reactor. Cool to 15–20°C.

-

Addition 1: Add Terephthalic Acid portion-wise over 30 minutes. Maintain temperature < 25°C. The mixture will be a thick suspension.

-

Addition 2: Add Paraformaldehyde portion-wise over 45 minutes. Note: Exothermic reaction. Ensure temperature does not exceed 35°C during addition.

-

Reaction:

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Slowly ramp the temperature to 135–145°C .

-